9-Aminoanthracene is primarily used in scientific research as a positive control in mutagenicity testing. Mutagenicity tests assess the potential of a substance to induce mutations in genetic material.
These tests are crucial in various fields, including:
9-Aminoanthracene is a well-established mutagen, meaning it consistently induces mutations in various test systems. This consistent effect makes it a valuable tool for researchers to compare the mutagenic potential of other substances. Source: "Pharmaceutical Industry Practices on Genotoxic Impurities":
Research also explores the potential applications of 9-aminoanthracene and its derivatives in material science. Studies have investigated their use in:
9-Aminoanthracene is an organic compound belonging to the class of anthracenes, characterized by a system of three linearly fused benzene rings with an amino group at the 9-position. Its molecular formula is C14H11N, and it has a molecular weight of approximately 209.25 g/mol. This compound is notable for its green fluorescence emission, which makes it particularly useful in various applications, including bioimaging and photonic devices. The presence of the amino group significantly alters its chemical properties and biological interactions compared to other anthracene derivatives .
Currently, there is no scientific research readily available describing a specific mechanism of action for 9-aminoanthracene in biological systems.
9-Aminoanthracene exhibits significant biological activity, influencing various biochemical pathways. It has been shown to interact with enzymes and proteins, potentially altering cell signaling pathways and gene expression. Notably, it can induce morphological changes in pancreatic tissues, affecting glucose homeostasis and insulin secretion. Its green fluorescence emission is maintained under controlled oxidation conditions, suggesting its potential utility in bioimaging applications .
The compound's mechanism of action involves:
The synthesis of 9-aminoanthracene typically involves the reduction of 9-nitroanthracene. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst, often in solvents such as ethanol or methanol at temperatures ranging from 50 to 100°C. In industrial settings, optimized conditions and continuous flow reactors are employed to enhance yield and purity .
9-Aminoanthracene has a variety of applications due to its unique properties:
Studies have shown that 9-aminoanthracene can influence cellular processes and biochemical pathways significantly. It interacts with various biomolecules, leading to changes in cellular metabolism and signaling. The compound's ability to form clusters with fullerene cations further highlights its potential role in complex biochemical interactions and applications in nanotechnology .
Several compounds share structural similarities with 9-aminoanthracene. The following are notable analogs:
| Compound Name | Position of Amino Group | Unique Properties |
|---|---|---|
| 1-Aminoanthracene | 1 | Different fluorescence properties compared to 9-aminoanthracene. |
| 2-Aminoanthracene | 2 | Less stable fluorescence; different reactivity profile. |
| 3-Aminoanthracene | 3 | Varies in biological activity; less explored than others. |
The distinct position of the amino group at the 9-position contributes significantly to its unique fluorescence properties and stability compared to other aminoanthracenes. This makes it particularly valuable for bioimaging applications where consistent fluorescence is crucial .
The most widely employed synthetic approach for 9-aminoanthracene involves the reduction of 9-nitroanthracene using tin(II) chloride in acidic media. Research has demonstrated that this reduction proceeds through a carefully controlled two-step process that requires precise temperature and timing control. The optimal procedure involves heating a suspension of 9-nitroanthracene in glacial acetic acid at temperatures between 70-80°C for approximately 1.5 hours to achieve complete dissolution. Subsequently, a slurry of tin(II) chloride in concentrated hydrochloric acid is added via dropping funnel, maintaining the reaction temperature at 80°C for an additional 30 minutes.
The stoichiometric requirements for this reduction have been systematically investigated, with studies showing that optimal yields are achieved when using five equivalents of tin(II) chloride relative to the 9-nitroanthracene substrate. The reaction mechanism involves sequential reduction of the nitro group through nitrosoanthracene and hydroxylamine intermediates, ultimately yielding the desired amine product. Careful monitoring of reaction progress through thin-layer chromatography has revealed that complete conversion typically occurs within the specified time frame when proper temperature control is maintained.
The workup procedure requires systematic neutralization and purification steps to achieve high-purity products. After cooling to room temperature, the reaction mixture is filtered and the resulting yellow precipitate is washed with concentrated hydrochloric acid multiple times. The crude product is then treated with 5% sodium hydroxide solution for approximately 15 minutes with manual stirring, followed by thorough washing with water until neutral pH is achieved. Final purification through recrystallization from benzene yields 9-aminoanthracene with purities exceeding 99% and typical yields ranging from 69-83%.
The formation of 9-anthrylammonium salts represents a crucial aspect of the synthetic methodology, providing enhanced stability and altered solubility characteristics compared to the free base form. Treatment of 9-aminoanthracene with concentrated hydrochloric acid at 0°C yields 9-anthrylammonium chloride as a pale red solid in 84% yield. This salt formation occurs through protonation of the amino group, establishing an equilibrium between the neutral amine and the protonated species in solution.
The equilibrium between 9-aminoanthracene and its ammonium salt has been extensively characterized through spectroscopic analysis. Nuclear magnetic resonance studies demonstrate that the fluorescence emission characteristics remain largely unchanged upon salt formation, with both species exhibiting similar quantum yields of approximately 19-20% in methanol solution. The equilibrium position can be controlled through pH adjustment, with acidic conditions favoring the ammonium salt formation and extending the fluorescence lifetime of the compound in solid state applications.
Crystallographic analysis of the ammonium salt reveals distinct packing arrangements compared to the neutral amine, with enhanced hydrogen bonding networks contributing to improved thermal stability. The salt formation also provides advantages in terms of handling and storage, as the protonated species shows reduced susceptibility to oxidative degradation compared to the free base form. These characteristics make the ammonium salt particularly valuable for applications requiring extended stability under ambient conditions.
Comprehensive investigation of solvent effects on the reduction reaction has revealed significant variations in both yield and product purity depending on the reaction medium employed. Studies examining multiple alcoholic solvents in conjunction with tin(II) chloride have demonstrated that solvent polarity and hydrogen bonding capability significantly influence reaction outcomes. The use of different alcoholic solvents, including methanol, ethanol, and higher alcohols, results in varying yields ranging from 55% to 98% for the overall reaction.
Methanol has been identified as providing optimal results when three equivalents of tin(II) chloride are employed, yielding 55% of the desired N-hydroxy indole derivative alongside 40% of the corresponding hydroxyquinoline. The solvent choice also affects the formation of competing products, with certain solvents favoring the formation of quinoline derivatives over the desired amine product. Temperature control becomes even more critical in polar protic solvents, where side reactions can occur more readily at elevated temperatures.
The purification process is also significantly influenced by solvent selection for recrystallization procedures. Benzene has been identified as the optimal recrystallization solvent, providing high-quality crystals suitable for both analytical characterization and further synthetic applications. Alternative solvents such as acetone and tetrahydrofuran have been evaluated, but these typically result in lower purity products and reduced crystal quality. The choice of solvent for the initial reaction also affects the subsequent purification requirements, with some solvents necessitating additional washing steps to remove trace impurities.
| Solvent System | Yield (%) | Purity (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Acetic Acid/HCl | 69-83 | >99 | 2.0 | 70-80 |
| Methanol/SnCl₂ | 55 | 95 | 1.5 | 65 |
| Ethanol/SnCl₂ | 60 | 92 | 2.0 | 78 |
| Mixed Alcohols | 87-98 | 88-95 | 1.5-2.5 | 65-80 |
Single crystal X-ray diffraction analysis has provided detailed insights into the molecular geometry and solid-state packing arrangements of 9-aminoanthracene derivatives. Crystallographic studies of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid dimethylformamide monosolvate reveal key structural parameters, including monoclinic crystal system with space group P21/n. The unit cell parameters have been precisely determined: a = 10.6878(9) Å, b = 8.9088(7) Å, c = 21.9503(19) Å, with β = 99.049(3)° and volume V = 2064.0(3) ų.
The molecular structure exhibits significant non-planarity, with the aromatic molecule displaying a dihedral angle between the mean planes of the aniline moiety and the methyl anthracene moiety of 81.36(8)°. This substantial deviation from planarity influences both the packing efficiency and the intermolecular interactions within the crystal lattice. The torsion angle of the C(aryl)-CH₂-NH-C(aryl) backbone measures 175.9(2)°, indicating an extended conformation that facilitates optimal crystal packing.
The bridging carbon-nitrogen bond length has been determined to be 1.452(3) Å, which falls within the typical range for C-N bonds in aromatic amine systems. Comparative analysis with related structures in the Cambridge Structural Database reveals that this bond length is consistent with similar anthracene-containing compounds, where bridging C-N bond lengths vary from 1.389 to 1.494 Å. The thermal displacement parameters indicate well-ordered molecular arrangements with minimal thermal motion at the measurement temperature of 100 K.
The crystal structure of 9-aminoanthracene derivatives exhibits complex three-dimensional supramolecular networks resulting from extensive hydrogen bonding interactions. Analysis of the hydrogen bonding geometry reveals multiple donor-acceptor relationships that stabilize the crystal packing. The carboxylic OH group serves as a primary hydrogen bond donor, forming interactions with solvent oxygen atoms in solvated crystal forms.
The amine functionality participates in hydrogen bonding with oxygen atoms of carboxylic groups from neighboring molecules, creating extended chain-like arrangements throughout the crystal lattice. Additional stabilization is provided by C-H⋯π interactions, where aromatic hydrogen atoms interact with π-electron systems of adjacent anthracene rings. These weak interactions contribute significantly to the overall crystal stability and influence the optical properties of the solid-state material.
Hirshfeld surface analysis has been employed to quantify the relative contributions of different intermolecular interactions to the overall crystal stability. The analysis reveals that hydrogen bonding interactions account for approximately 47.9% of the total surface contacts, while van der Waals interactions contribute 34.2%, with π-π stacking interactions representing 13.7% of the surface. The remaining 0.6% comprises other weak interactions that provide additional stabilization to the crystal structure.
Structural comparisons with other anthracene derivatives reveal distinctive features of the 9-aminoanthracene system that differentiate it from related compounds. Analysis of 9,10-anthracene amino acid conjugates demonstrates symmetry breaking in the solid state, which contrasts with the more symmetric arrangements observed in parent anthracene structures. The introduction of amino functionality at the 9-position creates significant perturbations in the electronic distribution and molecular geometry compared to unsubstituted anthracene.
Comparative crystallographic studies with 9-nitroanthracene, the synthetic precursor, reveal substantial differences in molecular packing and intermolecular interactions. The nitro group in 9-nitroanthracene adopts a perpendicular orientation relative to the anthracene ring system due to steric interactions with peri-hydrogens, while the amino group in 9-aminoanthracene shows greater conformational flexibility. This difference in substituent orientation significantly influences the photochemical behavior and stability of the respective compounds.
The bond lengths and angles within the anthracene ring system show minimal variation upon amino substitution, indicating that the aromatic character is largely preserved. However, the C-N bond at the 9-position exhibits partial double bond character due to conjugation with the aromatic system, as evidenced by the shortened bond length compared to typical aliphatic C-N bonds. This conjugation also contributes to the distinctive spectroscopic properties, including the characteristic green fluorescence emission at λmax = 510 nm.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
|---|---|---|---|---|---|---|
| 9-Aminoanthracene derivative | P21/n | 10.688 | 8.909 | 21.950 | 99.05 | 2064.0 |
| 9-Nitroanthracene | - | - | - | - | - | - |
| Anthracene (parent) | - | - | - | - | - | - |
| 9,10-Disubstituted derivatives | Various | Variable | Variable | Variable | Variable | Variable |
9-Aminoanthracene exhibits distinctive green fluorescence emission characteristics that make it particularly valuable as a fluorescent probe in various applications [1] [2]. The compound demonstrates well-defined spectroscopic properties with consistent emission profiles across different experimental conditions. Research has established that 9-aminoanthracene synthesized from 9-nitroanthracene maintains high purity levels exceeding 99% and exhibits reproducible fluorescence characteristics [1] [2].
The fluorescence emission of 9-aminoanthracene originates from its extended π-conjugated system, where the amino group at the 9-position significantly influences the photophysical behavior [1]. The compound's emission spectrum displays characteristic vibronic structure typical of anthracene derivatives, with the amino substituent introducing bathochromic shifts compared to unsubstituted anthracene [2].
Table 1: Fluorescence Emission Properties of 9-Aminoanthracene
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) | Stokes Shift (nm) |
|---|---|---|---|---|
| Methanol | 420 | 510 | 19 | 90 |
| Dimethyl Sulfoxide | 420 | - | - | - |
| Acetonitrile | 420 | - | - | - |
| Chloroform | - | - | - | - |
The fluorescence emission maximum of 9-aminoanthracene demonstrates notable sensitivity to solvent environment, with systematic shifts observed across different polar and nonpolar media [1] [2]. In methanol, the compound exhibits an absorption band at λmax = 420 nanometers, which closely matches values reported in dimethyl sulfoxide and acetonitrile [1] [2]. This consistency across polar protic and aprotic solvents indicates that the primary electronic transitions remain largely unaffected by specific solvent interactions in these media.
The excitation and fluorescence spectra of 9-anthrylammonium chloride, the protonated form of 9-aminoanthracene, maintain identical spectral profiles and maxima compared to the neutral compound [1] [2]. However, significant differences emerge in fluorescence intensity, with the protonated form exhibiting reduced emission intensity relative to the free base [1]. This observation suggests that protonation affects the radiative decay pathways without substantially altering the electronic transition energies.
Comparative studies with 1-aminoanthracene reveal distinct solvent-dependent behavior patterns [13]. The absorption and fluorescence spectra demonstrate that amino group positioning significantly influences hydrogen bonding interactions with protic solvents [13]. In the ground electronic state, the amino group functions as a proton acceptor forming A-type hydrogen bonds with alcohols, while in the excited state, it acts as a proton donor establishing B-type hydrogen bonds [13].
In cyclohexane-ethanol mixed solvents, the solute-solvent configuration undergoes concentration-dependent changes [13]. At lower ethanol concentrations up to 0.2%, the compound maintains the same A-type hydrogen bonding observed in the ground state [13]. Within the concentration range of 0.2% to 1%, an intramolecular-like rearrangement occurs, converting A-type to B-type hydrogen bonds [13]. This transition demonstrates the dynamic nature of solvation effects on the excited state properties.
The fluorescence quantum yield of 9-aminoanthracene in methanol reaches 19%, which represents a moderate efficiency compared to other anthracene derivatives [1] [2]. The quantum yield of the protonated form, 9-anthrylammonium chloride, achieves a similar value of 20% in methanol, indicating that the emission efficiency remains relatively stable upon protonation [1] [2]. These measurements demonstrate that both the neutral and protonated forms emit green fluorescence through equilibrium processes in solution.
Optimization strategies for enhancing quantum yield focus primarily on controlling environmental factors that influence non-radiative decay pathways [1] [2]. The maintenance of fluorescence emission depends critically on preventing oxidation processes that lead to the formation of non-fluorescent products [1] [2]. Under nitrogen atmosphere conditions, 9-aminoanthracene solutions maintain their fluorescence properties for extended periods exceeding three days [1] [2].
Comparative analysis with structurally related compounds provides insights into quantum yield optimization approaches [5]. Unsubstituted anthracene exhibits a fluorescence quantum yield of approximately 30%, with the reduced efficiency attributed to high intersystem crossing rates and significant triplet state formation [5]. The substitution pattern at the 9- and 10-positions can dramatically alter these transition probabilities, as demonstrated by 9,10-dimethylanthracene achieving quantum yields around 70% [5].
Studies on 9,10-disubstituted anthracenes reveal that aromatic phenyl and thiophene substituents affect fluorescence properties differently [5]. While phenyl substituents maintain high quantum yields approaching unity, thiophene substituents cause significant reductions to less than 10% [5]. These findings suggest that electron-donating versus electron-withdrawing character of substituents plays a crucial role in determining emission efficiency.
The oxidation behavior of 9-aminoanthracene represents a critical factor limiting its practical applications as a fluorescent probe [1] [2]. The compound undergoes irreversible oxidation processes that result in the complete loss of green fluorescence emission [1] [2]. Understanding these degradation pathways provides essential information for developing preservation strategies and optimizing experimental conditions.
Table 2: Oxidation Dynamics and Environmental Effects
| Condition | Fluorescence Duration | Major Product | Oxidation Mechanism |
|---|---|---|---|
| CDCl3 under nitrogen (5 min bubbling) | > 3 days | 9-Aminoanthracene (stable) | Triplet oxygen excluded |
| CDCl3 under oxygen (5 min bubbling) | < 3 days | Anthraquinone monoimine | Triplet oxygen oxidation |
| UV irradiation at 365 nm | Rapid loss | Dimer formation | Photodimerization |
| Dark conditions with oxygen | Gradual loss | Anthraquinone monoimine | Triplet oxygen oxidation |
The primary degradation pathway of 9-aminoanthracene involves oxidation by molecular oxygen to form anthraquinone monoimine, which exhibits negligible green fluorescence [1] [2]. This transformation represents an irreversible process that fundamentally alters the electronic structure of the molecule [1] [2]. Nuclear magnetic resonance spectroscopy monitoring reveals that oxidation initiates within 1.5 hours when oxygen is bubbled through chloroform solutions, with trace amounts of anthraquinone also detected as a hydrolysis product [1] [2].
The kinetics of oxidation follow a gradual progression, with systematic monitoring at 16 and 24 hours showing steady conversion of the starting material [1] [2]. Complete disappearance of 9-aminoanthracene occurs within 72 hours under oxygen-saturated conditions, accompanied by the simultaneous loss of green fluorescence emission [1] [2]. This correlation between structural transformation and optical property loss demonstrates the direct relationship between oxidative degradation and fluorescence quenching.
Mechanistic investigations using singlet oxygen quenchers provide crucial insights into the oxidation pathway [1] [2]. Experiments conducted in the presence of 1,4-diazabicyclo[2.2.2]octane, a known singlet oxygen inhibitor, show oxidation rates similar to control conditions [1] [2]. This finding indicates that singlet oxygen does not serve as the primary oxidative species, contrary to expectations based on previous anthracene derivative studies [1] [2].
The role of triplet oxygen as the reactive species receives support from dark reaction experiments [1] [2]. Oxidation proceeds effectively under dark conditions when oxygen is present, confirming that ground-state triplet oxygen drives the transformation rather than photochemically generated singlet oxygen [1] [2]. The reaction rate demonstrates dependence on oxygen solubility in the solvent system, with ethanolamine increasing oxidation rates due to enhanced oxygen dissolution [1] [2].
The presence of acids significantly enhances the stability of 9-aminoanthracene fluorescence through equilibrium shifts that favor the protonated ammonium form [1] [2]. Solid-state fluorescence studies on thin-layer chromatography plates demonstrate remarkable preservation effects when lauric acid is incorporated into the system [1] [2]. While unprotected 9-aminoanthracene loses fluorescence intensity within 15 minutes due to atmospheric oxidation, the lauric acid-treated system maintains emission for extended periods [1] [2].
The mechanism of acid stabilization involves the equilibrium between 9-aminoanthracene and 9-anthrylammonium salt, which shifts toward the protonated form in acidic environments [1] [2]. This equilibrium displacement results in slower auto-oxidation kinetics and more reproducible fluorescence emission characteristics [1] [2]. The fluorescence intensity gradually increases over approximately 10 hours, reaching maximum values even when exposed to ambient atmosphere [1] [2].
Comparative studies with different stabilizing agents reveal the specificity of the acid effect [1] [2]. Neither tetradecanol nor laurylamine provides equivalent fluorescence preservation, with all test compounds eventually converging to the anthraquinone monoimine spectrum [1] [2]. This selectivity demonstrates that the carboxylic acid functionality plays the essential role rather than merely providing a protective physical environment.
Table 3: Stability Mechanisms and Environmental Factors
| Environment | Fluorescence Retention | pH Effect | Temperature |
|---|---|---|---|
| Solid state with lauric acid | 10 hours maximum | Acidic conditions favor stability | Room temperature |
| Solid state without acid | 15 minutes | Neutral conditions | Room temperature |
| Hypoxic conditions | Enhanced stability | Not applicable | Room temperature |
| Air exposure | Rapid degradation | Not applicable | Room temperature |
The continuous fluorescence emission under acidic conditions provides practical advantages for biological staining applications [1] [2]. Organic molecules, proteins, and biological tissues can be successfully stained within 10 minutes using 9-aminoanthracene under controlled acidic and hypoxic conditions [1] [2]. This rapid staining capability, combined with fluorescence preservation, makes the compound valuable for microscopy applications where traditional fluorescent dyes may prove inadequate.
Ultraviolet irradiation of 9-aminoanthracene solutions produces complex photochemical reactions that compete with simple oxidation processes [1] [2]. The primary photochemical transformation involves dimerization reactions that occur much faster than anthraquinone monoimine formation under illuminated conditions [1] [2]. Nuclear magnetic resonance monitoring of methanol solutions under 365-nanometer irradiation reveals the formation of both dimeric products and oxidation products within the first hour of exposure [1] [2].
The photodimerization mechanism follows established patterns observed for anthracene derivatives, involving [4+4] cycloaddition reactions between excited and ground-state molecules [25] [27]. The wavelength selection proves critical for controlling reaction selectivity, with 365-nanometer irradiation promoting dimerization while avoiding photodissociation processes that occur at shorter wavelengths below 300 nanometers [25] [29].
Table 4: UV Irradiation Effects on Photodimerization
| Wavelength (nm) | Primary Effect | Secondary Effect | Reaction Rate | Oxygen Requirement |
|---|---|---|---|---|
| 365 | Photodimerization | Anthraquinone monoimine formation | Fast (dimerization dominant) | Not required |
| 300 | Photodimerization | Variable products | Moderate | Not required |
| < 300 | Photodissociation | Substrate damage | Very fast (destructive) | Not required |
| > 300 | Photodimerization | Minimal side reactions | Controlled | Not required |
The kinetics of photodimerization demonstrate first-order dependence on substrate concentration under the experimental conditions employed [25]. Comparative studies with related anthracene compounds show that 9-aminoanthracene exhibits reactivity patterns consistent with other 9-substituted derivatives [25]. The reaction proceeds through singlet excited state intermediates, with excimer formation serving as a key mechanistic step [27].
Competition between photodimerization and fluorescence emission represents a fundamental aspect of the photophysical behavior [25] [27]. The relative rates of these processes determine the overall quantum yield for productive photochemistry versus radiative decay [27]. Environmental factors such as concentration, temperature, and solvent viscosity influence this competition, with higher concentrations favoring dimerization over fluorescence [25].
The formation of photodimers results in the loss of the characteristic anthracene absorption and emission properties [25] [27]. The cycloaddition products exhibit significantly different electronic spectra, lacking the extended conjugation responsible for the visible light absorption and green fluorescence of the monomer [25]. This transformation provides an additional pathway for fluorescence quenching that operates independently of oxidative degradation processes.
The amino group at the 9-position of anthracene exhibits distinctive nucleophilic reactivity toward various electrophilic species. This reactivity is enhanced by the electron-rich aromatic system, which stabilizes positive charge development through resonance stabilization [2]. The primary amino group readily undergoes nucleophilic substitution reactions with electrophilic reagents, demonstrating selectivity patterns that depend on the nature of the electrophile and reaction conditions.
Nucleophilic substitution with cyanuric chloride represents a particularly well-studied transformation, where 9-aminoanthracene reacts to form N-triazinyl derivatives [3]. The reaction proceeds through initial nucleophilic attack of the amino group on the electron-deficient triazine ring, displacing chloride ion. Research has demonstrated that this reaction typically achieves yields of 78-85% under optimized conditions, with the amino group serving as an effective nucleophile due to its enhanced basicity relative to simple anilines [4].
The reactivity pattern follows a mechanism consistent with nucleophilic aromatic substitution on the triazine ring. The reaction proceeds via formation of a Meisenheimer-type intermediate, where the amino group attacks the carbon bearing the chlorine substituent [3]. The electron-withdrawing nature of the triazine ring system facilitates this substitution by stabilizing the anionic intermediate through resonance delocalization.
Detailed kinetic studies reveal that the nucleophilic substitution reactivity is significantly influenced by solvent polarity and temperature. In polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, reaction rates are enhanced due to better solvation of the developing negative charge in the transition state [4]. Temperature optimization studies indicate that reactions conducted at 60-80°C provide optimal yields while minimizing side reactions such as oxidative coupling.
The amino group reactivity extends to other electrophilic species including acid chlorides, anhydrides, and sulfonyl chlorides. These reactions typically proceed through acylation mechanisms, forming amide or sulfonamide products respectively. The enhanced nucleophilicity of the 9-aminoanthracene amino group, compared to simple anilines, results from conjugation with the extended aromatic system, which stabilizes the resulting amide through resonance effects [2] [5].
Silylation of 9-aminoanthracene represents a crucial protective group strategy that significantly alters both the chemical reactivity and photophysical properties of the molecule. The most extensively studied silylation involves treatment with trimethylsilyl chloride in the presence of a strong base such as n-butyllithium [6] [7].
The silylation mechanism proceeds through initial deprotonation of the amino group with n-butyllithium at -78°C in tetrahydrofuran, generating the corresponding lithium amide intermediate [6]. This anionic intermediate subsequently undergoes nucleophilic substitution with trimethylsilyl chloride, forming N,N-bis(trimethylsilyl)-9-aminoanthracene. The reaction typically achieves yields of 82-88% under optimized conditions, with the bis-silylated product being the predominant outcome due to the enhanced acidity of the remaining N-H proton after the first silylation [7].
The silylated derivative, N,N-bis(trimethylsilyl)-9-aminoanthracene, exhibits dramatically different photophysical properties compared to the parent compound. X-ray crystallographic analysis reveals an orthogonal relationship between the anthracene skeleton and the bis(trimethylsilyl)amino group, which disrupts conjugation and results in blue fluorescence originating from the anthracene skeleton rather than the characteristic green fluorescence of 9-aminoanthracene [6] [7].
Desilylation pathways have been extensively investigated using fluoride-based reagents. Tetrabutylammonium fluoride represents the most commonly employed desilylating agent, achieving efficient removal of the trimethylsilyl protecting groups in tetrahydrofuran solution [6]. The mechanism involves nucleophilic attack by fluoride ion on the silicon center, leading to Si-N bond cleavage and regeneration of the free amino group. This transformation typically proceeds with yields of 85-92% and serves as the basis for fluoride ion sensing applications [7].
Alternative desilylation conditions employ potassium fluoride in combination with 18-crown-6 ether. The crown ether enhances the nucleophilicity of fluoride ion through complexation of the potassium cation, resulting in yields of 80-87% for the desilylation process [6]. This method provides advantages in terms of reaction rate and selectivity, particularly in cases where other silyl protecting groups are present that require orthogonal deprotection conditions.
The desilylation reaction has been exploited for the development of fluorescence-based fluoride ion sensors. The conversion from the blue-fluorescent silylated form to the green-fluorescent deprotected form provides a convenient colorimetric and fluorometric response to fluoride ion presence [6] [7]. This application demonstrates the practical utility of the silylation-desilylation chemistry in analytical applications.
9-Aminoanthracene undergoes photochemical [4+4] cycloaddition reactions under ultraviolet irradiation, forming dimeric products through a complex mechanistic pathway that involves excited state chemistry [8] [9]. This photodimerization process represents a fundamental transformation in anthracene photochemistry, with the amino substituent significantly influencing both the reaction rate and product distribution compared to unsubstituted anthracene.
The photodimerization mechanism initiates with absorption of ultraviolet light at 365 nm, promoting 9-aminoanthracene to its first excited singlet state [8]. Spectroscopic studies demonstrate that the compound exhibits strong absorption at λmax = 420 nm with subsequent fluorescence emission at λmax = 510 nm, indicating substantial conjugation between the amino group and the anthracene system [8] [9]. The excited singlet state undergoes intersystem crossing to form the reactive triplet state, which serves as the key intermediate in the cycloaddition process.
The [4+4] cycloaddition proceeds through approach of two anthracene molecules in their triplet excited states, forming a biradical intermediate that subsequently undergoes ring closure to generate the final dimeric product [10]. Nuclear magnetic resonance studies of the photodimers reveal the formation of cyclobutane-bridged structures characteristic of [4+4] photocycloaddition reactions. The structure of 9-aminoanthracene photodimers has been confirmed through comparative analysis with related anthracene derivatives [10].
Kinetic investigations reveal that the photodimerization rate is significantly faster than competing oxidation processes when conducted under inert atmosphere conditions [8]. Under nitrogen atmosphere, the dimerization proceeds efficiently with yields of 65-75%, while exposure to oxygen leads to competing oxidative pathways that reduce dimer formation [9]. This observation is consistent with the requirement for triplet excited states in the cycloaddition mechanism, as triplet oxygen can serve as an efficient quencher of excited anthracene derivatives.
The photodimerization exhibits interesting selectivity patterns depending on the reaction conditions and medium. In solution-phase reactions, the geometry of approach between two 9-aminoanthracene molecules is influenced by intermolecular hydrogen bonding involving the amino groups [11]. This can lead to preferential formation of specific regioisomers among the possible [4+4] cycloaddition products.
Solid-state photodimerization studies reveal additional mechanistic insights. The crystal packing of 9-aminoanthracene influences the photochemical reactivity, with molecules arranged in specific orientations that facilitate or inhibit cycloaddition depending on the intermolecular distances and angles [11]. These topochemical effects are crucial for understanding the selectivity and efficiency of the photodimerization process in different physical states.
The reaction of 9-aminoanthracene precursors with benzyne intermediates represents a sophisticated synthetic methodology for constructing 9-amino-10-arylanthracene derivatives [12] [13]. This transformation involves a complex cascade process that demonstrates the unique reactivity patterns accessible through benzyne chemistry.
The benzyne intermediate is generated in situ through treatment of bromobenzene with lithium diisopropylamide at low temperature in tetrahydrofuran [12]. The resulting highly electrophilic benzyne species undergoes nucleophilic addition with α-lithiated 2-arylmethylbenzonitriles, which are simultaneously generated from arylacetonitriles under the same basic conditions [13]. This dual activation strategy enables a one-pot synthesis of complex polycyclic products.
The mechanism proceeds through initial nucleophilic addition of the α-lithiated arylacetonitrile to the benzyne triple bond, forming a bicyclic intermediate [12]. This intermediate undergoes a rearrangement process that ultimately leads to the formation of the anthracene ring system with the amino group installed at the 9-position and an aryl substituent at the 10-position [13]. The overall transformation represents a formal [4+2] cycloaddition followed by rearrangement, although the detailed mechanistic pathway involves multiple discrete steps.
Detailed synthetic studies demonstrate that this benzyne-mediated approach provides access to 9-amino-10-arylanthracenes in yields ranging from 52-79% depending on the specific aryl substituents employed [12] [13]. The reaction tolerates various aromatic substituents on the arylacetonitrile component, enabling synthesis of a diverse library of functionalized anthracene derivatives. Electron-donating substituents such as methoxy groups generally provide higher yields compared to electron-withdrawing groups.
The benzyne addition reaction exhibits interesting regioselectivity patterns that depend on the substitution pattern of the benzyne precursor [12]. When substituted bromoarenes are employed, the resulting benzynes show preferential reaction at specific positions, leading to selective formation of particular regioisomers among the possible addition products. This selectivity arises from the electronic effects of substituents on the benzyne electrophilicity and the steric requirements of the cycloaddition transition state.
Mechanistic investigations using isotopic labeling studies have provided insights into the detailed pathway of the rearrangement process . The transformation involves migration of the cyano group during the rearrangement phase, with the nitrogen ultimately becoming incorporated into the amino functionality of the final anthracene product. This demonstrates the synthetic efficiency of the benzyne methodology in constructing complex nitrogen-containing polycyclic systems from simple starting materials.
The scope of the benzyne methodology extends to the preparation of substituted derivatives with various patterns of functionalization [12]. By employing substituted benzyne precursors generated from appropriately functionalized bromoarenes, it is possible to introduce methoxy, methyl, and other substituents at specific positions of the resulting anthracene products. This provides a versatile platform for accessing diverse 9-aminoanthracene derivatives that would be challenging to prepare through alternative synthetic routes.
The following tables summarize key research findings related to 9-aminoanthracene chemical reactivity and functionalization:
Table 1: Chemical Reactivity and Functionalization Data
| Reaction Type | Reagents/Conditions | Product Type | Yield (%) | Key Features |
|---|---|---|---|---|
| Nucleophilic Substitution - Cyanuric Chloride | Cyanuric chloride in organic solvent | N-triazinyl-9-aminoanthracene | 78-85 | Nucleophilic attack at amino group [3] |
| Silylation with TMSCl/n-BuLi | n-BuLi, TMSCl, THF, -78°C | N,N-bis(trimethylsilyl)-9-aminoanthracene | 82-88 | Protection of amino group, blue fluorescence [6] [7] |
| Desilylation with TBAF | Tetrabutylammonium fluoride (TBAF), THF | 9-aminoanthracene (deprotected) | 85-92 | Fluoride-induced Si-N bond cleavage [6] |
| Photodimerization [4+4] | UV irradiation at 365 nm | 9-aminoanthracene photodimers | 65-75 | Light-induced [4+4] cycloaddition [8] [10] |
| Benzyne Addition | Bromobenzene, LDA, arylacetonitriles, THF, -70°C | 9-amino-10-arylanthracenes | 52-79 | Benzyne intermediate formation [12] [13] |
Table 2: Mechanistic Pathways and Rate-Determining Steps
| Reaction Pathway | Step 1 | Step 2 | Step 3 | Rate Determining Step |
|---|---|---|---|---|
| N-Silylation Mechanism | Deprotonation of 9AA with n-BuLi | Nucleophilic attack on TMSCl | Formation of bis(trimethylsilyl)amino product | Deprotonation [6] |
| Desilylation Mechanism | Fluoride attack on Si center | Si-N bond cleavage | Regeneration of free amino group | Si-N bond cleavage [7] |
| Photodimerization Mechanism | UV excitation to singlet state | Intersystem crossing to triplet | [4+4] cycloaddition dimerization | Triplet state formation [8] |
| Benzyne Addition Mechanism | Benzyne generation via LDA elimination | Nucleophilic addition to benzyne | Rearrangement to anthracene system | Benzyne cycloaddition [12] |
Table 3: Physical and Spectroscopic Properties
| Property | Value | Method/Conditions | Reference |
|---|---|---|---|
| Molecular Formula | C14H11N | Elemental analysis | [2] [14] |
| Molecular Weight (g/mol) | 193.24 | Mass spectrometry | [2] [14] |
| Melting Point (°C) | 170 | DSC/melting point apparatus | [15] |
| UV-Vis λmax (nm) in MeOH | 420 | UV-Vis spectroscopy | [8] [9] |
| Fluorescence λmax (nm) | 510 | Fluorescence spectroscopy | [8] [9] |
| Quantum Yield (%) | 19 | Relative to standard | [8] |
Irritant